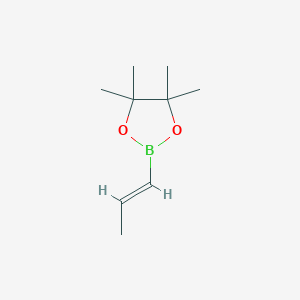
3-(3,5-difluorophenyl)benzoic Acid
Descripción general
Descripción
3-(3,5-difluorophenyl)benzoic Acid is a chemical compound with the empirical formula C9H6F2O2 . It is a type of fluorinated building block . The compound is also known by other names such as 3,5-Difluorohydrocinnamic acid and 3-(3,5-Difluorophenyl)propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-(3,5-difluorophenyl)benzoic Acid consists of a benzene ring attached to a carboxyl group (COOH) and a difluorophenyl group . The compound has a molecular weight of 186.16 .Physical And Chemical Properties Analysis
3-(3,5-difluorophenyl)benzoic Acid is a solid compound . It has a melting point of 59-61 °C . The compound is soluble in water, and its solubility at 25 °C and 100 °C is 3.44 g/L and 56.31 g/L respectively .Aplicaciones Científicas De Investigación
Fluorescence Probes for Reactive Oxygen Species
3-(3,5-difluorophenyl)benzoic acid derivatives are used in developing novel fluorescence probes like HPF and APF. These probes selectively detect highly reactive oxygen species (hROS) and differentiate them from other reactive oxygen species (ROS), playing crucial roles in biological and chemical applications (Setsukinai et al., 2003).
Metal-Organic Frameworks for Catalysis
Derivatives of 3-(3,5-difluorophenyl)benzoic acid, like 3,5-di(2',5'-dicarboxylphenyl)benzoic acid (H5L1), are used in constructing novel porous metal-organic frameworks (MOFs). These MOFs, containing Ag nanoparticles, show enhanced catalytic efficiency, particularly in the reduction of nitrophenol, indicating their potential in catalysis and environmental applications (Wu et al., 2017).
Lanthanide-Based Coordination Polymers
Lanthanide-based coordination polymers, assembled from derivatives like 3,5-bis(benzyloxy)benzoic acid, demonstrate interesting photophysical properties. These polymers are characterized by unique structural features and have potential applications in material science, owing to their light harvesting and luminescence properties (Sivakumar et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3,5-difluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVDXEXZIAKVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465469 | |
| Record name | 3-(3,5-difluorophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-difluorophenyl)benzoic Acid | |
CAS RN |
177734-83-7 | |
| Record name | 3′,5′-Difluoro[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177734-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-difluorophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane](/img/structure/B1354104.png)




![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1354114.png)





